molecular formula C14H11BrO2 B2983224 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone CAS No. 54981-34-9

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone

Cat. No. B2983224
CAS RN: 54981-34-9
M. Wt: 291.144
InChI Key: GVURCXUQMQBAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” is a chemical compound with the molecular formula C8H6Br2O2 . It is also known by other names such as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” and "5-Bromo-2-hydroxyphenacyl bromide" .


Synthesis Analysis

The compound can be synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of the ligand to metal in the synthesis has been found to be 2:1 .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” consists of a 1,2,3,4-tetrahydropyrimidine ring linked to a carboxylate group (COOMe), a methyl group, and a 5-bromo-2-hydroxyphenyl ring .


Chemical Reactions Analysis

The compound can coordinate with transition metal ions through oxygen atoms . It plays an important role in the biological system as it exhibits biological activities, such as antioxidants and antibacterial . In the presence of two carbonyl groups at the 1, 3 position, it appears in the form of keto-enol tautomerism .


Physical And Chemical Properties Analysis

The compound has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da . It has the empirical formula (Hill Notation) of C8H6Br2O2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized from 4-bromophenol and benzoyl chloride, confirmed through X-ray crystal structure determination. It has a monoclinic crystal structure, characterized by specific cell data and geometrical measurements (Kuang Xin-mou, 2009).

  • Derivative Synthesis : Novel N-heterocycle substituted phenylethanone derivatives, including variants of this compound, were synthesized. These derivatives were characterized using various spectroscopic techniques, suggesting potential for diverse chemical applications (Mao Ze-we, 2015).

Antimicrobial Applications

  • Antimicrobial Activity of Derivatives : Derivatives of this compound, like 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione, showed moderate to excellent antimicrobial activity against various bacteria and fungi. This highlights its potential as a base structure for developing antimicrobial agents (S. N. Sampal et al., 2018).

Chemical Interaction and Reactivity

  • Regioselectivity in Cyclization : Research on regioselectivity of cyclization reactions involving similar compounds demonstrates the chemical reactivity and potential utility of this compound in complex chemical synthesis (L. Perekhoda et al., 2017).

  • Bromoacetophenone Functionality : Studies on bromoacetophenone, a related compound, show its use as an affinity reagent in enzyme studies. This suggests potential applications of similar compounds in biochemical research (D. Abriola et al., 1987).

Other Applications

  • Photochromic and Magnetic Behavior : Derivatives of this compound, like those in bisthienylethene-cobalt(II) complexes, show unique photochromic behavior and slow magnetic relaxation, indicating potential in materials science applications (Deng-Ke Cao et al., 2015).

Safety and Hazards

The safety data sheet suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . Specific hazards arising from the chemical include carbon oxides and hydrogen bromide .

Mechanism of Action

Target of Action

Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.

Pharmacokinetics

The presence of the bromine atom and the hydroxyl group could potentially affect itsbioavailability and metabolic stability .

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVURCXUQMQBAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone

Synthesis routes and methods

Procedure details

Phenylacetic acid (1.09 g, 80 mmoles) was dissolved in 5 ml dichloromethane. To this mixture, oxalylchloride (1.01 g, 80 mmoles) and DMF (3 drops) were added at 0° C. and stirred for 30 min. The solvent was evaporated and dissolved in 5 ml dichloromethane. To this mixture, 4-bromoanisole (1 g, 5.34 mmoles) was added and cooled to 0° C. At 0° C. AlCl3 (1.06 g, 80 mmoles) was added and the reaction mixture was warmed to RT and stirred overnight. The reaction mixture was quenched by the addition of 2N HCl and extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography to afford the title compound as white solid (1 g, 66% yield). MP: 83-86° C. 1H-NMR (δ ppm, CDCl3, 400 MHz): δ 11.56(s,1H), 8.01(d, J=2.2 Hz, 1H), 7.64(dd, J=8.8, 2.5 Hz, 1H), 7.32(t, 2H), 7.29(m,3H), 6.96(d, J=8.8 Hz,1H), 4.43(s, 2H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1.06 g
Type
reactant
Reaction Step Four
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.